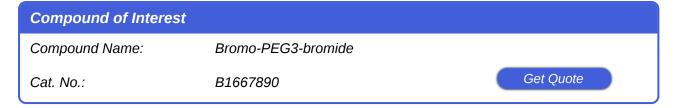


An In-depth Technical Guide to Bromo-PEG3bromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-bromide, with the CAS number 31255-26-2, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation, pharmaceutical sciences, and drug delivery. This polyethylene glycol (PEG) derivative features a three-unit PEG spacer flanked by two reactive bromide groups. The bromide moieties are excellent leaving groups, making them highly susceptible to nucleophilic substitution reactions. This reactivity, combined with the aqueous solubility imparted by the PEG chain, renders **Bromo-PEG3-bromide** a versatile tool for covalently linking molecules and modifying the properties of biomolecules and surfaces.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

Bromo-PEG3-bromide is typically a colorless to light yellow liquid at room temperature.[1] Its key properties are summarized in the table below. The hydrophilic PEG spacer enhances the solubility of conjugates in aqueous media, a valuable attribute in many biological applications. [2][3]



Property	Value	Reference(s)
CAS Number	31255-26-2	[3]
Molecular Formula	C ₈ H ₁₆ Br ₂ O ₃	[3]
Molecular Weight	320.02 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1]
Density	1.5686 g/cm ³	[5]
Boiling Point	146 °C at 0.06 Torr	[5]
Solubility	Soluble in DMSO. Limited miscibility with water. Good solubility in organic solvents like dichloromethane and chloroform.	
Storage	Store at -20°C for long-term stability.	[3]

Applications in Research and Drug Development

The bifunctional nature of **Bromo-PEG3-bromide** makes it a valuable linker in several advanced applications:

- Bioconjugation and Crosslinking: The two bromide groups can react with nucleophiles, such
 as the thiol groups of cysteine residues on proteins or engineered antibodies, to form stable
 thioether bonds. This allows for the crosslinking of proteins or the attachment of other
 molecules to biomolecules, thereby improving their stability and solubility.[1]
- PROTAC Synthesis: Bromo-PEG3-bromide serves as a flexible linker in the synthesis of
 Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional
 molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's
 degradation. The PEG3 linker allows for the spatial separation of the two ligands of the
 PROTAC, which is crucial for the formation of a productive ternary complex.



 Nanoparticle and Surface Modification: This linker can be used to modify the surface of nanoparticles and other materials to enhance their biocompatibility and functionality. This is particularly relevant in the development of drug delivery systems and diagnostic tools.[1]

Experimental Protocols

While specific, peer-reviewed protocols explicitly detailing the use of **Bromo-PEG3-bromide** are not readily available, the following are representative and adaptable protocols based on the well-established reactivity of similar bromo-PEG linkers, such as Br-PEG3-MS, in key applications.[6][7]

General Synthesis of Bromo-PEG3-bromide

A general method for the synthesis of **Bromo-PEG3-bromide** involves the bromination of triethylene glycol. This is typically achieved using a brominating agent like phosphorus tribromide in an appropriate solvent. The reaction is followed by purification, often through distillation under reduced pressure.

PROTAC Synthesis using a Bromo-PEG Linker (Representative Protocol)

This protocol outlines the sequential functionalization of a bromo-PEG linker for the synthesis of a PROTAC.

Step 1: First Nucleophilic Substitution

- Dissolve the first ligand (containing a nucleophilic group like a phenol or amine, 1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 equivalents)
 and stir the mixture at room temperature for 30 minutes.
- Add a solution of Bromo-PEG3-bromide (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.



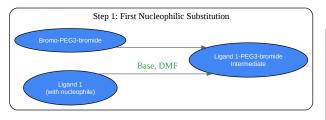
- Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the mono-functionalized linker intermediate.

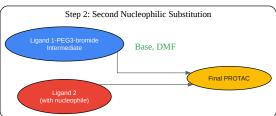
Step 2: Second Nucleophilic Substitution

- Dissolve the second ligand (containing a nucleophilic group, 1.0 equivalent) in anhydrous DMF.
- Add a suitable base (2.0-3.0 equivalents) and stir at room temperature for 30 minutes.
- Add a solution of the mono-functionalized linker intermediate (1.0-1.2 equivalents) in anhydrous DMF.
- Heat the reaction mixture (e.g., 60-90 °C) and stir for 12-48 hours, monitoring for the formation of the final PROTAC.
- Upon completion, perform a similar workup as in Step 1.
- Purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or preparative HPLC.

Workflow for PROTAC Synthesis







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Caption: A generalized workflow for the synthesis of a PROTAC molecule using **Bromo-PEG3-bromide**.

Bioconjugation to Cysteine Residues (Representative Protocol)

This protocol describes the conjugation of a bromo-functionalized PEG linker to cysteine residues on a protein.

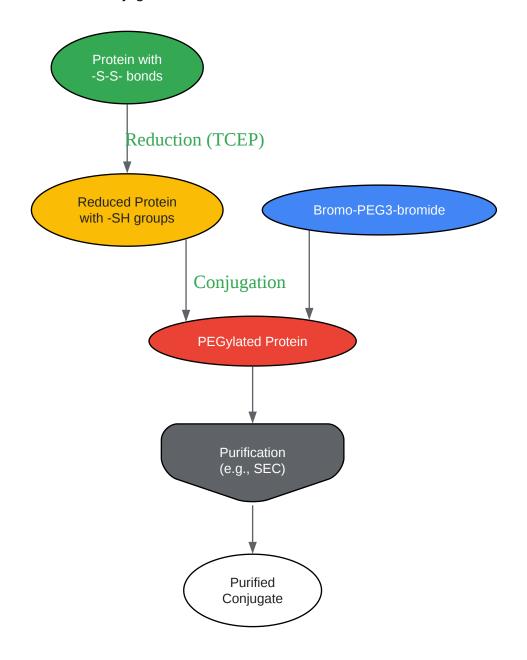
- Protein Reduction: If the cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at room temperature.
- Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.
- Conjugation Reaction: Add a solution of Bromo-PEG3-bromide (typically a 5-20 fold molar excess over the protein) to the protein solution. The Bromo-PEG3-bromide should be dissolved in a compatible organic solvent like DMSO before addition.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. It is advisable to perform the reaction in an oxygen-free environment



to prevent the re-oxidation of thiols.

• Purification: Remove excess linker and purify the conjugated protein using a suitable method such as size exclusion chromatography (SEC) or dialysis.

Workflow for Protein Bioconjugation



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Caption: A typical workflow for the conjugation of **Bromo-PEG3-bromide** to a protein via cysteine residues.



Safety Information

Bromo-PEG3-bromide should be handled with appropriate personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information. It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).

Conclusion

Bromo-PEG3-bromide is a highly useful and versatile bifunctional linker for researchers in drug discovery and development. Its well-defined structure, hydrophilic PEG spacer, and reactive bromide end groups provide a powerful tool for the synthesis of complex molecules like PROTACs and for the modification of biomolecules to improve their therapeutic properties. The provided protocols, while representative, offer a solid foundation for the application of this valuable chemical entity in a variety of research settings.

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